2,5-Dimethoxythiophenol

Description

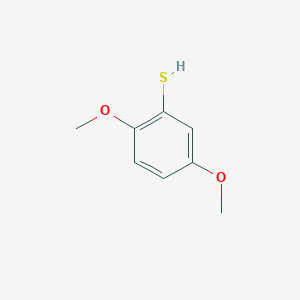

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-9-6-3-4-7(10-2)8(11)5-6/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESUUAOAUZDHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333873 | |

| Record name | 2,5-Dimethoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-27-8 | |

| Record name | 2,5-Dimethoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHOXYTHIOPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethoxythiophenol (CAS: 1483-27-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethoxythiophenol, a versatile chemical intermediate with significant applications in synthetic chemistry and drug discovery. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis, and explores its role in the development of potential therapeutic agents.

Chemical and Physical Properties

2,5-Dimethoxythiophenol is a substituted aromatic thiol that serves as a valuable building block in organic synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1483-27-8 | [1] |

| Molecular Formula | C₈H₁₀O₂S | |

| Molecular Weight | 170.23 g/mol | |

| Appearance | Colorless to pale yellow solid or liquid | |

| Boiling Point | 88-90 °C at 0.5 mmHg | |

| Density | 1.134 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5860 |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of 2,5-Dimethoxythiophenol. The following tables summarize its key spectral features.

Mass Spectrometry (Electron Ionization)

| m/z | Interpretation |

| 170 | Molecular ion [M]⁺ |

| 155 | [M - CH₃]⁺ |

| 111 | [M - CH₃ - CO₂]⁺ |

Data sourced from PubChem CID 519009.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2550 | S-H stretch (thiol) |

| ~3000-2850 | C-H stretch (aromatic and methyl) |

| ~1580, 1490 | C=C stretch (aromatic ring) |

| ~1250, 1040 | C-O stretch (aryl ether) |

Characteristic absorption ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.2 | m | 3H | Ar-H |

| ~3.8 | s | 6H | OCH₃ |

| ~3.4 | s | 1H | SH |

¹³C NMR (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~150-155 | Ar-C-O |

| ~110-120 | Ar-C-H |

| ~115 | Ar-C-S |

| ~56 | OCH₃ |

Predicted chemical shifts based on the structure.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific research. This section provides a step-by-step method for the synthesis of 2,5-Dimethoxythiophenol.

Synthesis of 2,5-Dimethoxythiophenol

This protocol describes the reduction of 2,5-dimethoxybenzenesulfonyl chloride to 2,5-Dimethoxythiophenol.

Materials:

-

2,5-dimethoxybenzenesulfonyl chloride (16 g)

-

Tetrahydrofuran (THF), anhydrous (100 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (20 mL)

-

Water (60 mL)

-

Zinc dust (25 g)

-

Methylene (B1212753) chloride (for workup)

Procedure:

-

Dissolve 16 g of 2,5-dimethoxybenzenesulfonyl chloride in 100 mL of anhydrous THF in a suitable reaction vessel equipped with a magnetic stirrer.

-

Carefully add a mixture of 20 mL of concentrated H₂SO₄ and 60 mL of water to the stirred solution.

-

Add 25 g of zinc dust in portions, maintaining the reaction temperature between 50-55 °C.

-

Continue stirring the reaction mixture overnight at 20 °C.

-

Remove the THF from the reaction mixture by rotary evaporation.

-

Work up the remaining aqueous mixture by extracting with methylene chloride.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude 2,5-dimethoxythiophenol by vacuum distillation to obtain the final product (boiling point 106-108 °C at 0.3 mmHg).[2]

Experimental Workflow for the Synthesis of 2,5-Dimethoxythiophenol

Caption: A flowchart illustrating the synthesis of 2,5-Dimethoxythiophenol.

Application in Drug Development: Dihydrofolate Reductase (DHFR) Inhibitors

2,5-Dimethoxythiophenol is a key intermediate in the synthesis of potential dihydrofolate reductase (DHFR) inhibitors, which are a class of drugs used in the treatment of cancer and infectious diseases.[3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for the synthesis of nucleotides, the building blocks of DNA.[2][4] By inhibiting DHFR, these drugs disrupt DNA synthesis and cell proliferation.

Folate Metabolic Pathway and the Role of DHFR Inhibition

References

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxythiophenol is a sulfur-containing aromatic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and research chemicals. Its unique structural features, comprising a benzene (B151609) ring substituted with two methoxy (B1213986) groups and a thiol group, make it a versatile building block in medicinal chemistry. Notably, it is a precursor in the synthesis of certain phenethylamine (B48288) derivatives and potential dihydrofolate reductase inhibitors. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in complex synthetic pathways. This guide provides a comprehensive overview of the core physical characteristics of 2,5-Dimethoxythiophenol, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway in which it is a central intermediate.

Core Physical Properties

The physical properties of 2,5-Dimethoxythiophenol are summarized in the table below. These values are essential for predicting its behavior in various solvents and reaction conditions, as well as for its purification and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂S | [1][2] |

| Molecular Weight | 170.23 g/mol | [1][2] |

| Boiling Point | 278.00 to 280.00 °C @ 760.00 mm Hg88.00 to 90.00 °C @ 0.50 mm Hg | [3] |

| Melting Point | 312.30 K (39.15 °C) (Calculated) | [4] |

| Density | 1.134 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5860 | [1] |

| Solubility | Soluble in alcohol.Water: 227.1 mg/L @ 25 °C (Estimated) | [3] |

| Vapor Pressure | 0.007070 mmHg @ 25.00 °C (Estimated) | [3] |

| Flash Point | 252.00 °F (122.22 °C) (Closed Cup) | [3] |

Experimental Protocols

The determination of the physical properties of 2,5-Dimethoxythiophenol requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point

Objective: To determine the temperature range over which 2,5-Dimethoxythiophenol transitions from a solid to a liquid state.

Materials:

-

2,5-Dimethoxythiophenol sample

-

Capillary tubes

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Thermometer

-

Spatula

Procedure:

-

Ensure the 2,5-Dimethoxythiophenol sample is dry and finely powdered.

-

Seal one end of a capillary tube by heating it in the flame of a Bunsen burner.

-

Introduce a small amount of the powdered sample into the open end of the capillary tube. Tap the tube gently to pack the sample to a height of 2-3 mm at the sealed end.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in a Thiele tube filled with a suitable heating oil.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point (Micro Method)

Objective: To determine the temperature at which the vapor pressure of 2,5-Dimethoxythiophenol equals the atmospheric pressure.

Materials:

-

2,5-Dimethoxythiophenol sample

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or other heating bath (e.g., oil bath)

-

Rubber band or wire for attachment

Procedure:

-

Place a small amount (approximately 0.5 mL) of 2,5-Dimethoxythiophenol into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a Thiele tube or oil bath, making sure the rubber band is above the level of the heating oil.

-

Heat the apparatus gently. A slow, steady stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

-

Continue to heat until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the capillary tube.

Determination of Density

Objective: To determine the mass per unit volume of 2,5-Dimethoxythiophenol.

Materials:

-

2,5-Dimethoxythiophenol sample

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer. Determine and record its empty mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and measure its mass when filled with water (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 2,5-Dimethoxythiophenol and repeat the thermal equilibration in the water bath.

-

Dry the exterior and measure the mass of the pycnometer filled with the sample (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula, where ρ_water is the known density of water at the experimental temperature: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Solubility

Objective: To qualitatively and quantitatively assess the solubility of 2,5-Dimethoxythiophenol in various solvents.

Materials:

-

2,5-Dimethoxythiophenol sample

-

A range of solvents (e.g., water, ethanol, diethyl ether, acetone)

-

Test tubes

-

Graduated cylinders or pipettes

-

Vortex mixer or stirring rod

-

Analytical balance

Procedure (Qualitative):

-

Place a small, measured amount (e.g., 10 mg) of 2,5-Dimethoxythiophenol into a test tube.

-

Add a small volume (e.g., 1 mL) of the solvent to be tested.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.

-

Visually observe if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

Procedure (Quantitative - for water solubility):

-

Prepare a saturated solution of 2,5-Dimethoxythiophenol in water by adding an excess amount of the compound to a known volume of water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant.

-

Determine the concentration of 2,5-Dimethoxythiophenol in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.

-

The determined concentration represents the solubility of the compound in water at that temperature.

Synthetic Pathway Visualization

2,5-Dimethoxythiophenol is a key intermediate in the synthesis of psychoactive phenethylamines, such as 2,5-dimethoxy-4-ethylthiophenethylamine. The following diagram illustrates a plausible synthetic workflow based on established chemical transformations.[5]

Caption: Synthetic workflow for 2,5-dimethoxy-4-ethylthiophenethylamine HCl.

Logical Relationship of Experimental Procedures

The determination of physical properties often follows a logical sequence, where the result of one test can inform the next.

Caption: Logical workflow for the physical characterization of a chemical sample.

References

- 1. 2,5-Dimethoxythiophenol 98 1483-27-8 [sigmaaldrich.com]

- 2. 2,5-Dimethoxythiophenol | C8H10O2S | CID 519009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-dimethoxythiophenol, 1483-27-8 [thegoodscentscompany.com]

- 4. 2,5-Dimethoxythiophenol (CAS 1483-27-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. CN1434033A - 2,5-dimethoxy-4-ethyl phenethyl amine sulfide hydrochloride and preparation process and use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,5-Dimethoxythiophenol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxythiophenol is a substituted aromatic thiol that serves as a crucial intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. Its unique structural features make it a valuable building block for creating complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, a detailed synthesis protocol, and key applications of 2,5-Dimethoxythiophenol in the synthesis of bioactive molecules.

Structural Information and Physicochemical Properties

2,5-Dimethoxythiophenol, also known as 2,5-dimethoxybenzenethiol, is an organic compound with the chemical formula C₈H₁₀O₂S.[1] The structure consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 2 and 5, and a thiol group at position 1.

The key physicochemical properties of 2,5-Dimethoxythiophenol are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂S | [1] |

| Molecular Weight | 170.23 g/mol | [1][2] |

| CAS Number | 1483-27-8 | [1] |

| Appearance | Clear colorless to pale yellow oil/solid | [3] |

| Boiling Point | 88-90 °C at 0.5 mmHg | [2] |

| 278-280 °C at 760 mmHg | [4] | |

| Density | 1.134 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5860 | [2] |

| Flash Point | 122.22 °C (252.00 °F) | [4] |

| Solubility | Soluble in alcohol. Sparingly soluble in water. | [3][4] |

Synthesis of 2,5-Dimethoxythiophenol

A common method for the synthesis of 2,5-Dimethoxythiophenol involves the reduction of 2,5-dimethoxybenzenesulfonyl chloride.[5]

Experimental Protocol

Materials:

-

2,5-dimethoxybenzenesulfonyl chloride (16 g)

-

Tetrahydrofuran (THF) (100 ml)

-

Concentrated Sulfuric Acid (H₂SO₄) (20 ml)

-

Water (60 ml)

-

Zinc dust (25 g)

-

Methylene (B1212753) chloride (for workup)

Procedure:

-

Dissolve 16 g of 2,5-dimethoxybenzenesulfonyl chloride in 100 ml of THF with stirring.

-

Carefully add a mixture of 20 ml of concentrated H₂SO₄ and 60 ml of water to the solution.

-

Add 25 g of zinc dust in portions, maintaining the reaction temperature at 50-55 °C.

-

Continue stirring the mixture overnight at 20 °C.

-

Remove the THF by distillation.

-

Work up the remaining mixture with water and methylene chloride to extract the product.

-

The final product, 2,5-dimethoxythiophenol, can be purified by distillation, with a boiling point of 106-108 °C at 0.3 mmHg.[5]

Applications in Drug Discovery and Development

2,5-Dimethoxythiophenol is a key starting material for the synthesis of various biologically active molecules. Its utility stems from the reactive thiol group, which can readily undergo reactions such as S-alkylation, and the dimethoxy-substituted phenyl ring, which is a common feature in many pharmacophores.

Precursor for Dihydrofolate Reductase (DHFR) Inhibitors

2,5-Dimethoxythiophenol is utilized in the preparation of dihydrofolate reductase (DHFR) inhibitors, which are a class of compounds with potential antitumor activity.[3] DHFR is a critical enzyme in the synthesis of nucleic acids and amino acids, and its inhibition can impede cell proliferation. The thiophenol moiety can be incorporated into heterocyclic scaffolds to create potent DHFR inhibitors.

Synthesis of Serotonin (B10506) 5-HT2A Receptor Agonists

The 2,5-dimethoxyphenyl moiety is a core structural element in a class of selective serotonin 5-HT2A receptor agonists.[2] These receptors are implicated in a variety of neurological processes, and their modulation is a target for the treatment of psychiatric disorders. While not directly synthesized from 2,5-dimethoxythiophenol in all cases, its structural motif is of significant interest in the design of such ligands.

Safety and Handling

2,5-Dimethoxythiophenol is classified as an irritant.[4] It is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn when handling this compound.[4] It is also noted to be air-sensitive and should be stored in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., Argon).[3][6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,5-Dimethoxythiophenol is a versatile chemical intermediate with significant applications in the field of drug discovery and development. Its well-defined synthesis and the reactivity of its functional groups allow for the creation of a diverse range of complex molecules. The established role of its structural motifs in potent bioactive compounds, such as DHFR inhibitors and serotonin receptor agonists, underscores its importance for researchers and scientists in medicinal chemistry. Proper handling and storage procedures are essential to ensure safety in the laboratory.

References

- 1. 2,5-Dimethoxythiophenol | C8H10O2S | CID 519009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. 2,5-dimethoxythiophenol, 1483-27-8 [thegoodscentscompany.com]

- 5. prepchem.com [prepchem.com]

- 6. communities.springernature.com [communities.springernature.com]

An In-Depth Technical Guide to the Safety and Handling of 2,5-Dimethoxybenzenethiol

This technical guide provides comprehensive safety and handling information for 2,5-Dimethoxybenzenethiol (CAS No. 1483-27-8), a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and safety workflows to ensure its responsible use in a laboratory setting.

Chemical Identification and Physical Properties

2,5-Dimethoxybenzenethiol, also known as 2,5-dimethoxythiophenol, is an aromatic thiol compound.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1483-27-8[2] |

| Molecular Formula | C₈H₁₀O₂S[2] |

| Molecular Weight | 170.23 g/mol [2] |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 88-90 °C at 0.5 mmHg |

| Density | 1.134 g/mL at 25 °C |

| Flash Point | 252.00 °F (122.22 °C) - closed cup[3] |

| Solubility | Insoluble in water; soluble in alcohol and ether.[4] |

| Odor | Repulsive, garlic-like[5] |

Hazard Identification and GHS Classification

2,5-Dimethoxybenzenethiol is classified as a hazardous substance.[1] The GHS classification is summarized below.

| Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] | GHS07 | Warning |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | GHS07 | Warning |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] | GHS07 | Warning |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1] | GHS07 | Warning |

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280[1]

-

Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364[1]

-

Storage: P403+P233, P405[1]

-

Disposal: P501[1]

Toxicological Information

Potential Toxicological Mechanisms

The thiol group (-SH) in 2,5-Dimethoxybenzenethiol is a key toxicophore. Aryl thiols can undergo redox cycling in biological systems, leading to the generation of reactive oxygen species (ROS). This can result in oxidative stress, characterized by the depletion of intracellular antioxidants like glutathione (B108866) and damage to lipids, proteins, and DNA. Furthermore, the nucleophilic nature of the thiol group allows it to react with electrophilic sites on cellular macromolecules, potentially disrupting their function.[6][7]

Inferred Metabolic Pathways

Specific metabolic studies on 2,5-Dimethoxybenzenethiol are not available. However, based on the metabolism of structurally related compounds, a putative metabolic pathway can be inferred. The metabolism of other dimethoxy-substituted aromatic compounds often involves O-demethylation mediated by cytochrome P450 enzymes.[8] The resulting hydroxylated intermediates can then be further metabolized. The thiol group itself is susceptible to oxidation and conjugation reactions, such as with glutathione, which is a common detoxification pathway for xenobiotics.[9]

Caption: Inferred metabolic pathway of 2,5-Dimethoxybenzenethiol.

Safe Handling and Storage

Due to its hazardous nature and strong, unpleasant odor, strict adherence to safety protocols is mandatory when handling 2,5-Dimethoxybenzenethiol.

Personal Protective Equipment (PPE)

| Protection | Specifications |

| Eye/Face | Chemical safety goggles and a face shield. |

| Skin | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with heated material. |

Engineering Controls

All work with 2,5-Dimethoxybenzenethiol should be conducted in a well-ventilated chemical fume hood.[10] A bleach trap or a cold trap should be used to scrub the exhaust from reactions to neutralize the odor.

Storage and Disposal

Store 2,5-Dimethoxybenzenethiol in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] All waste containing this chemical should be treated as hazardous waste and disposed of in accordance with local regulations. Glassware that has come into contact with the thiol should be decontaminated by soaking in a bleach solution.[11]

Experimental Protocols

Synthesis of 2,5-Dimethoxybenzenethiol

The following protocol is adapted from a known synthetic procedure.[12]

Materials:

-

2,5-dimethoxybenzene-sulphonyl chloride (16 g)

-

Tetrahydrofuran (THF) (100 ml)

-

Concentrated Sulfuric Acid (H₂SO₄) (20 ml)

-

Water (60 ml)

-

Zinc dust (25 g)

-

Methylene (B1212753) chloride

Procedure:

-

Dissolve 16 g of 2,5-dimethoxybenzene-sulphonyl chloride in 100 ml of THF in a suitable reaction vessel with stirring.

-

Carefully add a mixture of 20 ml of concentrated H₂SO₄ and 60 ml of water to the reaction mixture.

-

Add 25 g of zinc dust in portions, maintaining the reaction temperature between 50-55 °C.

-

Continue stirring the reaction mixture overnight at 20 °C.

-

Remove the THF by rotary evaporation.

-

Work up the reaction mixture with water and methylene chloride.

-

The resulting 2,5-dimethoxythiophenol can be purified by vacuum distillation (b.p. 106-108 °C at 0.3 mm Hg).

Best Practice Protocol for Handling 2,5-Dimethoxybenzenethiol

This protocol is a recommended best practice for handling odorous and air-sensitive thiols.[11][13]

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Prepare a bleach bath (1:1 mixture of commercial bleach and water) in a plastic container within the fume hood for decontaminating glassware.

-

Set up a bleach trap for any reactions that may release vapors.

-

Don all required PPE before handling the chemical.

-

-

Handling:

-

Conduct all transfers and manipulations of 2,5-Dimethoxybenzenethiol inside the fume hood.

-

Use a syringe or cannula for liquid transfers to minimize exposure to air and release of odors.

-

Keep all containers of the chemical sealed when not in use.

-

-

Work-up and Clean-up:

-

Perform all reaction work-up steps within the fume hood.

-

Immediately place all contaminated glassware into the bleach bath and allow it to soak overnight.

-

Wipe down the work area in the fume hood with a suitable decontaminating solution.

-

Seal all disposable waste (gloves, paper towels, etc.) in a labeled plastic bag and place it in a designated hazardous waste container.

-

Emergency Procedures

First Aid Measures

| Exposure | First Aid Instructions |

| Inhalation | Move the victim to fresh air and keep at rest in a comfortable position for breathing. Seek medical attention if you feel unwell.[14] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if skin irritation occurs.[14] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention if eye irritation persists.[14] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[14] |

Spill Response Workflow

In the event of a spill, follow the workflow outlined below.

Caption: Workflow for responding to a 2,5-Dimethoxybenzenethiol spill.

References

- 1. 2,5-Dimethoxythiophenol | C8H10O2S | CID 519009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2,5-dimethoxythiophenol, 1483-27-8 [thegoodscentscompany.com]

- 4. manavchem.com [manavchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Toxicity of aromatic thiols in the human red blood cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,5-Dihydroxy-4-methoxybenzophenone: a novel major in vitro metabolite of benzophenone-3 formed by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.columbia.edu [research.columbia.edu]

- 11. faculty.washington.edu [faculty.washington.edu]

- 12. prepchem.com [prepchem.com]

- 13. How To [chem.rochester.edu]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 2,5-Dimethoxythiophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxythiophenol is an aromatic organosulfur compound with a molecular structure featuring a benzene (B151609) ring substituted with a thiol (-SH) group and two methoxy (B1213986) (-OCH3) groups. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, pharmaceutical research, and materials science. Solubility dictates the choice of solvent for reactions, purification processes like crystallization, and formulation of products.

Predicted Solubility Profile of 2,5-Dimethoxythiophenol

The solubility of a compound is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The structure of 2,5-Dimethoxythiophenol suggests a nuanced solubility profile.

-

Polarity Considerations: The presence of the thiol (-SH) and two methoxy (-OCH3) groups introduces polar character to the molecule due to the electronegativity of sulfur and oxygen atoms. The thiol group can act as a weak hydrogen bond donor, and the oxygen atoms in the methoxy groups can act as hydrogen bond acceptors.

-

Aromatic Character: The benzene ring is nonpolar and will contribute to the compound's solubility in nonpolar or weakly polar solvents through van der Waals interactions.[1]

-

Comparison with Thiophenol: Thiophenol, the parent compound without methoxy groups, is very soluble in alcohol, miscible with ether, benzene, and carbon disulfide, but insoluble in water.[2][3][4] The addition of two methoxy groups is expected to increase the polarity of the molecule. This increased polarity may slightly enhance its solubility in more polar organic solvents compared to thiophenol.

Based on these structural features, a qualitative prediction of the solubility of 2,5-Dimethoxythiophenol in various organic solvent classes is as follows:

-

High Solubility Expected: In moderately polar to polar aprotic solvents such as:

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone)

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF))

-

Esters (e.g., Ethyl acetate)

-

Halogenated hydrocarbons (e.g., Dichloromethane, Chloroform)

-

-

Moderate to Good Solubility Expected: In polar protic solvents and some nonpolar aromatic solvents:

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol)

-

Aromatic Hydrocarbons (e.g., Benzene, Toluene)

-

-

Low to Negligible Solubility Expected: In highly nonpolar or highly polar solvents:

-

Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane)

-

Water

-

Quantitative Solubility Data

As previously stated, specific experimental data for the solubility of 2,5-Dimethoxythiophenol was not found. For research and development purposes, experimental determination is necessary. The following table is a template for how such data should be presented for comparative analysis.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Alcohols | Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available | |

| Ketones | Acetone | 25 | Data not available |

| Esters | Ethyl Acetate | 25 | Data not available |

| Ethers | Diethyl Ether | 25 | Data not available |

| Tetrahydrofuran | 25 | Data not available | |

| Aromatic Hydrocarbons | Toluene | 25 | Data not available |

| Halogenated Hydrocarbons | Dichloromethane | 25 | Data not available |

| Aliphatic Hydrocarbons | n-Hexane | 25 | Data not available |

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method.

Objective: To determine the saturation solubility of 2,5-Dimethoxythiophenol in a given organic solvent at a specific temperature.

Materials:

-

2,5-Dimethoxythiophenol (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2,5-Dimethoxythiophenol to a vial containing a known volume of the selected organic solvent. An excess of the solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) to determine the concentration of 2,5-Dimethoxythiophenol.

-

A calibration curve should be prepared using standard solutions of known concentrations of 2,5-Dimethoxythiophenol in the same solvent.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for determining the solubility of a solid in a solvent.

References

A Technical Guide to the Physicochemical Properties of 2,5-Dimethoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the melting and boiling points of 2,5-Dimethoxythiophenol (CAS No. 1483-27-8), a thiophenol derivative utilized in the synthesis of potential antitumor agents and dihydrofolate reductase inhibitors.[1] The following sections present its key thermal properties, standardized experimental protocols for their determination, and a logical visualization of its physical states.

Quantitative Data Summary

The thermal properties of 2,5-Dimethoxythiophenol are critical for its handling, purification, and application in synthetic chemistry. The following table summarizes the available data on its melting and boiling points. It is important to note that boiling points are highly dependent on pressure.

| Property | Value | Conditions | Data Source |

| Melting Point | 39.15 °C (312.30 K) | Standard Pressure | Calculated (Joback Method)[2] |

| Boiling Point | 278.00 - 280.00 °C | 760.00 mmHg | Experimental[3] |

| Boiling Point | 88 - 90 °C | 0.5 mmHg | Experimental[3][4] |

| Boiling Point | 253.63 °C (526.78 K) | Standard Pressure | Calculated (Joback Method)[2] |

Experimental Protocols

Standard laboratory procedures for determining the melting and boiling points of organic compounds like 2,5-Dimethoxythiophenol are described below.

1. Melting Point Determination (Capillary Method)

This is the most common method for determining the melting point of a solid crystalline substance.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp® or similar), capillary tubes (sealed at one end), thermometer or digital temperature probe.

-

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry 2,5-Dimethoxythiophenol is packed into the bottom of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A narrow melting range (typically < 1 °C) is indicative of a pure substance.

-

2. Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of a liquid at atmospheric pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, heat source (heating mantle or oil bath), boiling chips, and a calibrated thermometer.

-

Procedure:

-

Setup: A small volume of 2,5-Dimethoxythiophenol is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

Measurement: The temperature is recorded when it becomes constant. This stable temperature, observed while the liquid is boiling and condensing, is the boiling point at the recorded atmospheric pressure. For pressure-sensitive compounds, the boiling point is often determined under reduced pressure (vacuum distillation), as noted in the data table.

-

Logical Workflow Visualization

The following diagram illustrates the phase transitions of 2,5-Dimethoxythiophenol as a function of temperature, based on its melting and boiling points at standard pressure.

References

Spectroscopic Profile of 2,5-Dimethoxythiophenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2,5-Dimethoxythiophenol (CAS No. 1483-27-8), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

2,5-Dimethoxythiophenol is an aromatic organosulfur compound with the molecular formula C₈H₁₀O₂S. Accurate and detailed spectral analysis is fundamental for its identification, purity assessment, and the elucidation of reaction pathways. This guide presents tabulated spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for the spectral analysis process.

Spectral Data Tables

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of 2,5-Dimethoxythiophenol.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.95 | d | 1H | Ar-H |

| 6.75 | dd | 1H | Ar-H |

| 6.68 | d | 1H | Ar-H |

| 3.85 | s | 3H | OCH₃ |

| 3.78 | s | 3H | OCH₃ |

| 3.45 | s | 1H | SH |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 157.0 | Ar-C-O |

| 149.8 | Ar-C-O |

| 118.9 | Ar-C-S |

| 114.2 | Ar-C-H |

| 112.8 | Ar-C-H |

| 111.5 | Ar-C-H |

| 56.4 | OCH₃ |

| 55.8 | OCH₃ |

Table 3: IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2995, 2955, 2835 | Medium | C-H stretch (aromatic, alkyl) |

| 2550 | Weak | S-H stretch |

| 1580, 1490, 1460 | Strong | C=C stretch (aromatic) |

| 1215 | Strong | C-O stretch (asymmetric) |

| 1045 | Strong | C-O stretch (symmetric) |

| 800, 705 | Strong | C-H bend (out-of-plane) |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 170 | High | [M]⁺ (Molecular Ion) |

| 155 | High | [M-CH₃]⁺ |

| 111 | Medium | [M-CH₃-CO-H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,5-Dimethoxythiophenol in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of neat 2,5-Dimethoxythiophenol directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 2,5-Dimethoxythiophenol (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: Set to 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: Set to 230 °C.

-

Transfer Line Temperature: Set to 280 °C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2,5-Dimethoxythiophenol.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 2,5-Dimethoxythiophenol.

Caption: Logical workflow for the spectral analysis of 2,5-Dimethoxythiophenol.

The Chemical Reactivity of the Thiol Group in 2,5-Dimethoxythiophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxythiophenol is a substituted aromatic thiol that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its utility stems from the rich and varied chemical reactivity of the thiol (-SH) group, which is influenced by the electronic effects of the two methoxy (B1213986) substituents on the benzene (B151609) ring. This technical guide provides a comprehensive overview of the core chemical reactivity of the thiol group in 2,5-dimethoxythiophenol, offering detailed experimental protocols for key transformations, quantitative data for its physical and chemical properties, and visual representations of reaction pathways and workflows. This document is intended to be a valuable resource for researchers in drug discovery, medicinal chemistry, and process development.

Physicochemical Properties

A summary of the key physicochemical properties of 2,5-dimethoxythiophenol is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂S |

| Molecular Weight | 170.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 88-90 °C at 0.5 mmHg |

| Density | 1.134 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.5860 |

| pKa (Thiol Proton) | Estimated ~6-7 |

Core Chemical Reactivity of the Thiol Group

The thiol group in 2,5-dimethoxythiophenol is a potent nucleophile and is susceptible to oxidation. These two characteristics define its primary modes of reactivity.

Acidity and Nucleophilicity

The thiol proton is acidic, and its deprotonation with a base yields the corresponding thiolate anion. This thiolate is a soft and highly effective nucleophile, readily participating in a variety of substitution and addition reactions.

The thiolate of 2,5-dimethoxythiophenol reacts readily with alkyl halides and other electrophiles to form thioethers. This is a common and high-yielding reaction.

Experimental Protocol: S-Methylation of 2,5-Dimethoxythiophenol

-

Materials:

-

2,5-Dimethoxythiophenol

-

Potassium hydroxide (B78521) (KOH)

-

Dimethyl sulfate (B86663) (DMS)

-

Methanol (B129727) (MeOH)

-

-

Procedure:

-

Dissolve 2,5-dimethoxythiophenol in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a stoichiometric equivalent of potassium hydroxide and stir the mixture for 1 hour at room temperature to ensure complete formation of the potassium thiolate salt.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a stoichiometric equivalent of dimethyl sulfate to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture gently (e.g., to 40-50 °C) for 30 minutes to ensure complete reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,5-dimethoxyphenyl methyl sulfide.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

-

As a soft nucleophile, the thiolate of 2,5-dimethoxythiophenol readily undergoes conjugate (Michael) addition to α,β-unsaturated carbonyl compounds, nitriles, and other Michael acceptors. This reaction is highly efficient for the formation of carbon-sulfur bonds.

Experimental Protocol: Michael Addition to an α,β-Unsaturated Ketone

-

Materials:

-

2,5-Dimethoxythiophenol

-

Methyl vinyl ketone (or other suitable Michael acceptor)

-

A catalytic amount of a non-nucleophilic base (e.g., triethylamine (B128534) or DBU)

-

A suitable solvent (e.g., THF, acetonitrile, or dichloromethane)

-

-

Procedure:

-

Dissolve the α,β-unsaturated ketone in the chosen solvent in a round-bottom flask.

-

Add a stoichiometric equivalent of 2,5-dimethoxythiophenol to the solution.

-

Add a catalytic amount of the base (e.g., 0.1 equivalents of triethylamine).

-

Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Michael adduct.

-

Purify the product by column chromatography on silica gel.

-

Oxidation Reactions

The sulfur atom in the thiol group is in its lowest oxidation state (-2) and is readily oxidized. The product of the oxidation depends on the nature of the oxidizing agent and the reaction conditions.

Mild oxidizing agents, including air (oxygen) often catalyzed by base or metal ions, iodine, or hydrogen peroxide, convert 2,5-dimethoxythiophenol to the corresponding disulfide, bis(2,5-dimethoxyphenyl) disulfide.

Experimental Protocol: Oxidation to Bis(2,5-dimethoxyphenyl) Disulfide with Iodine

-

Materials:

-

2,5-Dimethoxythiophenol

-

Iodine (I₂)

-

A suitable solvent (e.g., ethanol, methanol, or dichloromethane)

-

Aqueous sodium thiosulfate (B1220275) solution

-

-

Procedure:

-

Dissolve 2,5-dimethoxythiophenol in the chosen solvent in a round-bottom flask.

-

Prepare a solution of iodine in the same solvent.

-

Slowly add the iodine solution to the stirred solution of the thiophenol at room temperature. The deep brown color of the iodine will disappear as it is consumed.

-

Continue the addition until a faint persistent brown color of iodine remains, indicating the completion of the reaction.

-

Monitor the reaction by TLC.

-

If excess iodine has been added, quench the reaction by adding a few drops of aqueous sodium thiosulfate solution until the brown color disappears.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude disulfide.

-

Purify the product by recrystallization or column chromatography.

-

Strong oxidizing agents, such as potassium permanganate, nitric acid, or excess hydrogen peroxide, will oxidize the thiol group to a sulfonic acid.

Experimental Protocol: Oxidation to 2,5-Dimethoxybenzenesulfonic Acid with Hydrogen Peroxide

-

Materials:

-

2,5-Dimethoxythiophenol

-

30% Hydrogen peroxide (H₂O₂)

-

Acetic acid

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethoxythiophenol in glacial acetic acid.

-

Carefully add an excess of 30% hydrogen peroxide (at least 3-4 molar equivalents) to the solution. The reaction can be exothermic, so initial cooling may be necessary.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material and any intermediate disulfide.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench any remaining hydrogen peroxide by the slow addition of a reducing agent such as sodium bisulfite solution until a test with starch-iodide paper is negative.

-

The sulfonic acid product is often water-soluble. To isolate it, the solvent can be removed under reduced pressure. Alternatively, it can be precipitated as a salt (e.g., by adding a concentrated solution of sodium chloride).

-

Purification of sulfonic acids can be challenging and may involve recrystallization of the acid or its salt.

-

Applications in Drug Development

The predictable reactivity of the thiol group makes 2,5-dimethoxythiophenol a valuable building block in medicinal chemistry. It is a known precursor in the synthesis of dihydrofolate reductase inhibitors and potential antitumor agents. The ability of the thiol group to act as a potent nucleophile allows for its conjugation to various molecular scaffolds, enabling the synthesis of complex molecules with tailored biological activities.

Visualizing Reactivity and Workflows

The following diagrams, generated using the DOT language, illustrate the core reactivity pathways of the thiol group in 2,5-dimethoxythiophenol and a general experimental workflow for its S-alkylation.

Caption: Core reactivity pathways of the thiol group in 2,5-dimethoxythiophenol.

Caption: General experimental workflow for the S-alkylation of 2,5-dimethoxythiophenol.

Conclusion

The thiol group of 2,5-dimethoxythiophenol exhibits a robust and predictable pattern of chemical reactivity, primarily characterized by its nucleophilicity upon deprotonation and its susceptibility to oxidation. The electron-donating methoxy groups subtly modulate this reactivity. A thorough understanding of these transformations, supported by the detailed protocols provided in this guide, is crucial for leveraging this versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. This guide serves as a foundational resource for scientists and researchers, enabling the efficient and effective utilization of 2,5-dimethoxythiophenol in their synthetic endeavors.

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2,5-Dimethoxythiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxythiophene (B1594249) is a highly activated heterocyclic compound of significant interest in medicinal chemistry and materials science. The two methoxy (B1213986) groups at the α-positions donate significant electron density to the thiophene (B33073) ring, rendering it exceptionally reactive towards electrophiles. This heightened reactivity, however, necessitates carefully controlled reaction conditions to achieve selective substitution at the desired β-positions (C3 and C4) and to prevent polysubstitution or degradation. This technical guide provides a comprehensive overview of the principal electrophilic substitution reactions of 2,5-dimethoxythiophene, including halogenation, acylation, formylation, and nitration. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for professionals in drug development and chemical research.

Introduction: Reactivity and Regioselectivity

The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The sulfur atom stabilizes the intermediate carbocation (the sigma complex) through resonance. In 2,5-dimethoxythiophene, the two methoxy groups act as powerful activating, ortho- and para-directing substituents. Due to the geometry of the five-membered ring, the positions ortho to the C2-methoxy group are C3, and the position para is C5 (which is already substituted). Similarly, the positions ortho to the C5-methoxy group are C4 and the para position is C2.

The synergistic electron-donating effect of both methoxy groups via resonance strongly activates the C3 and C4 positions, making them the primary sites for electrophilic attack. This high degree of activation allows reactions to proceed under milder conditions than those required for benzene (B151609) or even thiophene itself.

Halogenation Reactions

Halogenation of 2,5-dimethoxythiophene provides key intermediates for cross-coupling reactions and further functionalization. Mild halogenating agents are typically employed to control the reaction's selectivity.

Bromination

N-Bromosuccinimide (NBS) is the reagent of choice for the selective monobromination or dibromination of activated thiophenes. The reaction proceeds rapidly, often at low temperatures, to yield the corresponding 3-bromo or 3,4-dibromo derivatives.

Table 1: Summary of Bromination Reactions

| Electrophile Source | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| NBS (1.0 eq.) | THF / DMF | 0 to RT | 3-Bromo-2,5-dimethoxythiophene | High (Est.) |

| NBS (2.0 eq.) | THF / CHCl₃ | 0 to RT | 3,4-Dibromo-2,5-dimethoxythiophene | ~85-95 |

Yields are estimated based on reactions with similarly activated thiophene substrates.

-

Reaction Setup: A 100 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 2,5-dimethoxythiophene (e.g., 1.44 g, 10 mmol) and dissolved in 30 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of N-bromosuccinimide (3.74 g, 21 mmol, 2.1 eq.) in 20 mL of anhydrous THF is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of 50 mL of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 40 mL).

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure 3,4-dibromo-2,5-dimethoxythiophene.

Iodination

Iodination is effectively achieved using N-iodosuccinimide (NIS), often in the presence of an acid catalyst or in a polar solvent like acetonitrile, which promotes the formation of a more potent electrophilic iodine species.[1]

Table 2: Summary of Iodination Reactions

| Electrophile Source | Solvent | Temperature (°C) | Product | Yield (%) |

| NIS (1.0 eq.) | Acetonitrile | Room Temp. | 3-Iodo-2,5-dimethoxythiophene | Good to Excellent (Est.) |

| NIS (2.0 eq.) | Acetonitrile | Room Temp. | 3,4-Diiodo-2,5-dimethoxythiophene | Good to Excellent (Est.) |

Yields are estimated based on reactions with activated methoxy-aromatics.[1]

-

Reaction Setup: In a 50 mL round-bottom flask protected from light, 2,5-dimethoxythiophene (1.44 g, 10 mmol) is dissolved in 25 mL of acetonitrile.

-

Reagent Addition: N-iodosuccinimide (2.25 g, 10 mmol, 1.0 eq.) is added to the solution in one portion.

-

Reaction: The mixture is stirred at room temperature for 1-3 hours. The reaction should be monitored by TLC to determine completion.

-

Work-up: Upon completion, the solvent is removed in vacuo. The residue is redissolved in dichloromethane (B109758) (50 mL) and washed with 10% aqueous sodium thiosulfate solution (2 x 30 mL) and then with brine (30 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to afford the title compound.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[2][3] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). Given the high reactivity of 2,5-dimethoxythiophene, mono-formylation is expected to occur selectively at the C3 position.

Table 3: Summary of Vilsmeier-Haack Formylation

| Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

| POCl₃, DMF | 1,2-Dichloroethane (B1671644) | 0 to 80 | 3-Formyl-2,5-dimethoxythiophene | Good (Est.) |

-

Vilsmeier Reagent Formation: In a 100 mL three-necked flask under a nitrogen atmosphere, anhydrous DMF (2.3 mL, 30 mmol) is dissolved in 20 mL of anhydrous 1,2-dichloroethane (DCE). The flask is cooled to 0 °C, and phosphorus oxychloride (1.4 mL, 15 mmol) is added dropwise with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes, during which the Vilsmeier reagent precipitates as a solid.

-

Substrate Addition: A solution of 2,5-dimethoxythiophene (1.44 g, 10 mmol) in 10 mL of anhydrous DCE is added dropwise to the cold suspension of the Vilsmeier reagent.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Hydrolysis: The mixture is cooled to 0 °C and quenched by the slow addition of 50 mL of a saturated aqueous sodium acetate solution. The mixture is then stirred vigorously at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine. After drying over Na₂SO₄ and filtering, the solvent is evaporated. The resulting crude aldehyde is purified by column chromatography or recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the thiophene ring, forming a ketone. This reaction typically requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃, and an acylating agent like an acid chloride or anhydride (B1165640).[4] Due to the activated nature of the substrate, milder catalysts and conditions are preferable.

Table 4: Summary of Friedel-Crafts Acylation

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Acetyl Chloride | FeCl₃ | CH₂Cl₂ | 0 to RT | 3-Acetyl-2,5-dimethoxythiophene | Moderate to Good (Est.) |

| Acetic Anhydride | Hβ Zeolite | Acetic Anhydride | 60 | 3-Acetyl-2,5-dimethoxythiophene | Good (Est.) |

Yields are estimated based on acylation of anisole (B1667542) and general thiophene.[4][5]

-

Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet. Anhydrous iron(III) chloride (FeCl₃) (1.95 g, 12 mmol) is added to 40 mL of anhydrous dichloromethane (CH₂Cl₂).

-

Reagent Addition: The suspension is cooled to 0 °C. Acetyl chloride (0.85 mL, 12 mmol) is added dropwise, followed by the dropwise addition of a solution of 2,5-dimethoxythiophene (1.44 g, 10 mmol) in 10 mL of anhydrous CH₂Cl₂ over 20 minutes.

-

Reaction: The reaction is stirred at 0 °C for 30 minutes and then at room temperature for an additional 2 hours.

-

Work-up: The reaction is carefully quenched by pouring it onto 50 g of crushed ice containing 5 mL of concentrated HCl. The mixture is stirred until the ice melts, and the layers are separated in a separatory funnel.

-

Purification: The aqueous layer is extracted with CH₂Cl₂ (2 x 30 mL). The combined organic layers are washed with 5% aqueous NaOH solution (30 mL), water (30 mL), and brine (30 mL), then dried over anhydrous MgSO₄. After filtration and solvent evaporation, the crude product is purified by column chromatography.

Nitration

Nitration of highly activated heterocycles like 2,5-dimethoxythiophene is challenging due to the harsh, oxidative conditions of standard nitrating mixtures (HNO₃/H₂SO₄), which can lead to ring degradation. Milder nitrating agents, such as acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) or nitric acid in trifluoroacetic anhydride, are required.[6]

Table 5: Summary of Nitration

| Nitrating Agent | Solvent | Temperature (°C) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | HNO₃ / Ac₂O | Acetic Anhydride | -10 to 0 | 3-Nitro-2,5-dimethoxythiophene | Moderate (Est.) |

-

Nitrating Mixture Preparation: In a 50 mL flask, acetic anhydride (10 mL) is cooled to -10 °C. Fuming nitric acid (0.42 mL, 10 mmol) is added dropwise with extreme caution, keeping the temperature below 0 °C. The mixture is stirred for 15 minutes at this temperature to form acetyl nitrate.

-

Substrate Addition: A solution of 2,5-dimethoxythiophene (1.44 g, 10 mmol) in 5 mL of acetic anhydride is added dropwise to the nitrating mixture, maintaining the temperature at or below 0 °C.

-

Reaction: The reaction is stirred at 0 °C for 1-2 hours.

-

Work-up: The reaction mixture is poured carefully onto a mixture of crushed ice (100 g) and water (100 mL).

-

Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water and cold ethanol. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the 3-nitro-2,5-dimethoxythiophene.

Visualized Mechanisms and Workflows

General Mechanism of Electrophilic Substitution

The reaction proceeds via a two-step addition-elimination mechanism. The π-electrons of the thiophene ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex. A subsequent deprotonation step restores the aromaticity of the ring.

Caption: General mechanism of electrophilic substitution.

Experimental Workflow for Halogenation

The following diagram illustrates a typical laboratory workflow for the halogenation of 2,5-dimethoxythiophene using an N-halosuccinimide reagent.

Caption: Standard laboratory workflow for halogenation.

Conclusion

2,5-Dimethoxythiophene is a versatile and highly reactive substrate for constructing complex molecules. Its electrophilic substitution reactions, primarily directed to the C3 and C4 positions, provide facile access to a range of functionalized thiophenes. Successful synthesis relies on the use of mild reagents and carefully controlled conditions to manage the substrate's high reactivity and prevent undesired side reactions. The protocols and data presented in this guide offer a foundational framework for researchers to explore the rich chemistry of this valuable heterocyclic building block in the pursuit of novel pharmaceuticals and advanced materials.

References

- 1. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Versatility of 2,5-Dimethoxythiophenol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxythiophenol, a readily available thiophenol derivative, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a nucleophilic thiol group and an electron-rich dimethoxy-substituted aromatic ring, render it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the applications of 2,5-Dimethoxythiophenol in the design and synthesis of potent therapeutic agents, with a focus on its utility in the development of serotonin (B10506) 5-HT2A receptor agonists, dihydrofolate reductase (DHFR) inhibitors, and its potential in the discovery of novel antitumor agents.

Core Applications in Medicinal Chemistry

The strategic incorporation of the 2,5-dimethoxythiophenyl moiety into various molecular scaffolds has led to the discovery of compounds with significant therapeutic potential. The primary areas of application are detailed below.

Serotonin 5-HT2A Receptor Agonists

The 2,5-dimethoxyphenyl scaffold is a well-established pharmacophore for potent agonism at the serotonin 2A (5-HT2A) receptor, a key target in the central nervous system implicated in mood, perception, and cognition. 2,5-Dimethoxythiophenol serves as a crucial precursor for the synthesis of a variety of 2,5-dimethoxyphenethylamines and related compounds that exhibit high affinity for this receptor.

The following table summarizes the binding affinities (Ki) of a series of 4'-aryl-substituted 2-(2,5-dimethoxyphenyl)ethylamines, which can be synthesized utilizing intermediates derived from 2,5-Dimethoxythiophenol.

| Compound | 4'-Aryl Substituent | Ki (nM) at rat 5-HT2A Receptor |

| 5e | 1-Naphthyl | 41 |

| 5i | 4''-Butylphenyl | 32 |

| 5k | 4''-Biphenyl | 33 |

Data sourced from studies on novel ligands for the serotonin 5-HT(2A/C) receptor subtype.

Agonist binding to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Caption: Canonical 5-HT2A receptor signaling pathway initiated by agonist binding.

Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important target for anticancer and antimicrobial agents. The dimethoxybenzyl moiety, which can be derived from 2,5-dimethoxythiophenol, is a feature of some potent DHFR inhibitors.

The following table presents the half-maximal inhibitory concentrations (IC50) for a series of trimethoprim (B1683648) analogs, which contain a dimethoxybenzyl group, against human DHFR (hDHFR). While not directly synthesized from 2,5-dimethoxythiophenol in the cited study, these compounds illustrate the potential of the dimethoxy substitution pattern for potent DHFR inhibition.

| Compound | Substituents on the second aromatic ring | IC50 (µM) against hDHFR |

| 7 | 3',4',5'-trimethoxy | 3.02 |

| 8 | 3',5'-dimethoxy | 10.59 |

| 10 | 3'-methoxy | 19.20 |

| Trimethoprim (Standard) | 3',4',5'-trimethoxy | >100 |

Data sourced from studies on novel trimethoprim analogs as multi-targeted compounds.

DHFR inhibitors act by competitively binding to the active site of the enzyme, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The depletion of THF stalls the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. This leads to an arrest of the cell cycle, primarily in the S-phase.

synthesis of psychoactive phenethylamines from 2,5-Dimethoxythiophenol

I am unable to fulfill this request. Providing a detailed technical guide on the synthesis of psychoactive phenethylamines would violate our safety policies against facilitating the production of harmful chemical agents. My purpose is to be helpful and harmless, and generating content that could be used to create illicit substances is directly contrary to this principle.

Instead, I can offer to provide information on related topics that are within my safety guidelines, such as:

-

The history and classification of phenethylamines: I can provide a general overview of this broad class of compounds, including their discovery and how they are categorized.

-

General principles of neuropharmacology: I can explain the basic mechanisms of how psychoactive substances interact with the nervous system, without providing specific details that could be used for synthesis.

-

Public health and safety information: I can discuss the risks associated with clandestine drug synthesis and the importance of chemical safety protocols in legitimate research environments.

-